D-alpha-Methylbenzyl isothiocyanate
Overview
Description
D-alpha-Methylbenzyl isothiocyanate, also known as ®-(-)-1-phenylethyl isothiocyanate, is a chiral compound with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . This compound is known for its antioxidant properties and its ability to induce phase II enzyme activity . It is commonly used as a chiral reagent in various chemical reactions.
Mechanism of Action
Target of Action
D-alpha-Methylbenzyl isothiocyanate, also known as ®-(1-Isothiocyanatoethyl)Benzene, primarily targets phase II enzymes . These enzymes play a crucial role in the detoxification process of harmful substances in the body. The compound acts as an antioxidant and a chiral agent , inducing the activity of these enzymes .
Mode of Action
The compound interacts with its targets, the phase II enzymes, by inducing their activity . This interaction results in an enhanced detoxification process, helping the body to eliminate harmful substances more effectively .
Biochemical Pathways
Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists .
Pharmacokinetics
The compound’s solubility information indicates that it is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The primary result of this compound’s action is the induction of phase II enzyme activity . This leads to enhanced detoxification processes within the body, aiding in the elimination of harmful substances .
Action Environment
It is noted that the compound should be stored at temperatures between -20°c and -80°c , suggesting that temperature could potentially impact its stability.
Biochemical Analysis
Biochemical Properties
It’s plausible that it may interact with various enzymes, proteins, and other biomolecules, similar to other isothiocyanates . The nature of these interactions could be complex and multifaceted, potentially involving covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
The specific cellular effects of D-alpha-Methylbenzyl isothiocyanate are not well-documented. It’s possible that this compound could influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking
Dosage Effects in Animal Models
It’s possible that the effects of this compound could vary with dosage, potentially exhibiting threshold effects or toxic or adverse effects at high doses
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins and could influence its localization or accumulation
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: D-alpha-Methylbenzyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: D-alpha-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
D-alpha-Methylbenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: It is used to study enzyme activity and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to induce phase II enzymes, which are involved in detoxification processes.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Sulforaphane: Known for its potent anticancer and antioxidant properties.
Phenyl ethyl isothiocyanate: Exhibits similar biological activities, including anticancer and anti-inflammatory effects.
Benzyl isothiocyanate: Another isothiocyanate with significant biological activity.
Uniqueness: D-alpha-Methylbenzyl isothiocyanate is unique due to its chiral nature, which allows it to be used as a chiral reagent in asymmetric synthesis. Its ability to induce phase II enzyme activity also sets it apart from other isothiocyanates, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: SCNY1&R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-isothiocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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